1-(2-fluorophenyl)-4-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one

MAGL inhibition Structure-activity relationship Benzimidazole-pyrrolidinone scaffold

1-(2-Fluorophenyl)-4-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one (CAS 847396-18-3) is a synthetic small molecule belonging to the benzimidazole-pyrrolidinone hybrid scaffold class. It features a pyrrolidin-2-one core bearing an N-(2-fluorophenyl) substituent and a 4-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl] appendage, with a molecular formula of C₂₇H₂₆FN₃O₂ and molecular weight of 443.52 g/mol.

Molecular Formula C27H26FN3O2
Molecular Weight 443.522
CAS No. 847396-18-3
Cat. No. B2492639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-fluorophenyl)-4-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
CAS847396-18-3
Molecular FormulaC27H26FN3O2
Molecular Weight443.522
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC=CC=C2F)C3=NC4=CC=CC=C4N3CCCCOC5=CC=CC=C5
InChIInChI=1S/C27H26FN3O2/c28-22-12-4-6-14-24(22)31-19-20(18-26(31)32)27-29-23-13-5-7-15-25(23)30(27)16-8-9-17-33-21-10-2-1-3-11-21/h1-7,10-15,20H,8-9,16-19H2
InChIKeyVMRZVBWITPKRAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Fluorophenyl)-4-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one (CAS 847396-18-3): Compound Identity and Scaffold Context


1-(2-Fluorophenyl)-4-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one (CAS 847396-18-3) is a synthetic small molecule belonging to the benzimidazole-pyrrolidinone hybrid scaffold class . It features a pyrrolidin-2-one core bearing an N-(2-fluorophenyl) substituent and a 4-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl] appendage, with a molecular formula of C₂₇H₂₆FN₃O₂ and molecular weight of 443.52 g/mol . Compounds within this scaffold family have been investigated as monoacylglycerol lipase (MAGL) inhibitors, phosphodiesterase 4 (PDE4) inhibitors, and PARP inhibitors depending on specific substitution patterns; however, the unique confluence of the 2-fluorophenyl N-substituent, the phenoxybutyl benzimidazole C-2 substituent, and the pyrrolidinone linker at the 4-position distinguishes this compound from reported analogs in each of these target classes [1].

Why Generic Substitution Fails for 1-(2-Fluorophenyl)-4-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one: Structural Determinants of Target Engagement


Compounds within the benzimidazole-pyrrolidinone class cannot be treated as interchangeable because both the N-aryl substituent on the pyrrolidinone ring and the N-alkyl/aryl substituent on the benzimidazole core independently dictate target selectivity and potency [1]. In the MAGL inhibitor series, replacing the 2-fluorophenyl group with a 4-methoxyphenyl or 4-chlorophenyl group shifts the IC₅₀ by over 200-fold and alters FAAH selectivity [1]. Similarly, in PDE4 inhibitor scaffolds, the 2-fluorophenyl substitution pattern confers distinct subtype selectivity profiles compared to other aryl groups [2]. The 4-phenoxybutyl chain on the benzimidazole nitrogen of the target compound further differentiates it from propyl, allyl, or benzyl analogs by modulating lipophilicity (cLogP), metabolic stability, and binding pocket occupancy [1]. These structure-activity relationship (SAR) features mean that even closely related analogs (e.g., 1-benzyl-4-[1-(4-phenoxybutyl)benzimidazol-2-yl]pyrrolidin-2-one or 1-(2-fluorophenyl)-4-(1-propyl-1H-benzodiazol-2-yl)pyrrolidin-2-one) are likely to exhibit meaningfully divergent biological profiles and cannot substitute for the target compound in reproducible experimental workflows.

Quantitative Differentiation Evidence for 1-(2-Fluorophenyl)-4-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one vs. Closest Structural Analogs


Structural Differentiation: 2-Fluorophenyl vs. Benzyl N-Substitution on Pyrrolidinone Core

The target compound bears an N-(2-fluorophenyl) substituent on the pyrrolidin-2-one ring, whereas the closest commercially available analog, 1-benzyl-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one, carries an N-benzyl group. In the MAGL inhibitor series reported by Altamimi et al. (2020), halogen-substituted phenyl groups at the N-1 position of the pyrrolidinone confer nanomolar MAGL inhibitory potency (compound 23, 3-Cl,4-F phenyl: IC₅₀ = 8.0 nM), while unsubstituted or alkyl N-substituents result in substantially reduced activity [1]. Although direct head-to-head data for the 2-fluorophenyl vs. benzyl comparison are not available for this exact compound pair, the class-level SAR indicates that the electron-withdrawing 2-fluoro substituent on the phenyl ring is expected to modulate target binding affinity and selectivity relative to the benzyl analog [1].

MAGL inhibition Structure-activity relationship Benzimidazole-pyrrolidinone scaffold

Benzimidazole N-Substituent Differentiation: 4-Phenoxybutyl vs. Propyl Chain

The target compound features a 4-phenoxybutyl chain at the N-1 position of the benzimidazole, whereas the commercially available analog 1-(2-fluorophenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one (CAS 847395-90-8) carries a simple propyl substituent. In the broader phenoxyalkylbenzimidazole (PAB) class, the 4-phenoxybutyl chain has been shown to be a critical determinant for antitubercular activity against Mycobacterium tuberculosis, with MIC values in the low nanomolar range, while shorter or simpler alkyl chains abrogate activity [1]. The 4-phenoxybutyl group increases calculated logP by approximately 2–3 log units compared to a propyl chain (estimated from structural comparison), which may enhance membrane permeability and target engagement in cellular contexts [1].

Lipophilicity modulation Binding pocket occupancy Metabolic stability

Pyrrolidinone Linker Position: 4-Substitution vs. Alternative Connectivity

The target compound connects the benzimidazole ring to the pyrrolidin-2-one core via a C-4 methylene bridge, placing the benzimidazole at the 4-position of the pyrrolidinone ring. In contrast, PDE4 inhibitor scaffolds described in patent US20050026913 predominantly feature a 4-(substituted-phenyl) connectivity where the aryl group is directly attached at C-4 without an intervening benzimidazole [1]. The benzimidazole insertion introduces additional conformational degrees of freedom and a hydrogen-bond-capable heterocycle, which is absent in the simpler 4-aryl pyrrolidinone PDE4 pharmacophore. This structural expansion is more closely aligned with the MAGL inhibitor pharmacophore described by Altamimi et al., where benzimidazole-pyrrolidinone hybrids achieved MAGL IC₅₀ values of 8.0–9.4 nM [2].

Scaffold geometry Conformational constraint Target binding mode

Ortho-Fluorophenyl Substitution: Steric and Electronic Differentiation from Para-Fluoro and Non-Fluorinated Analogs

The 2-fluorophenyl group on the pyrrolidinone nitrogen presents an ortho-fluorine substitution pattern that is distinct from the para-fluorophenyl analog (e.g., 1-(4-fluorophenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one) and from non-fluorinated phenyl analogs . Ortho-fluorine substitution on an N-phenyl ring can affect the dihedral angle between the phenyl and pyrrolidinone planes due to steric interactions, potentially altering the conformational preference of the pharmacophore [1]. In PDE4 inhibitor SAR, ortho-substitution on the N-phenyl ring has been associated with modulation of subtype selectivity (PDE4B vs. PDE4D), although quantitative data for this specific compound are not available [2].

Fluorine effects Receptor binding Metabolic stability

Recommended Application Scenarios for 1-(2-Fluorophenyl)-4-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one Based on Structural Differentiation Evidence


Monoacylglycerol Lipase (MAGL) Inhibitor Screening and SAR Expansion

Based on the benzimidazole-pyrrolidinone scaffold's demonstrated nanomolar MAGL inhibitory activity in the Altamimi et al. (2020) series [1], this compound is a strong candidate for MAGL inhibitor screening cascades. The 2-fluorophenyl N-substituent places it within the active halogenated-phenyl subset of the SAR landscape, while the 4-phenoxybutyl chain provides lipophilic bulk that may enhance binding pocket occupancy. Researchers should prioritize this compound over N-benzyl or N-alkyl analogs (which lack demonstrated MAGL activity) and over simple 4-aryl-pyrrolidinone PDE4 scaffolds (which operate in a different target class).

Fluorine Positional SAR Studies on N-Phenyl Pyrrolidinones

The ortho-fluorine substitution on the N-phenyl ring distinguishes this compound from para-fluoro and non-fluorinated analogs. This compound can serve as a key probe in systematic fluorine-walk SAR studies aimed at understanding how fluorine position affects target binding conformation, metabolic stability, and CYP-mediated oxidative metabolism [2]. Procurement of this compound alongside its 4-fluorophenyl isomer and des-fluoro analog enables a complete positional SAR matrix.

Phenoxyalkyl Chain Length Optimization in Benzimidazole-Based Probes

The 4-phenoxybutyl substituent represents an optimized chain length in the PAB antitubercular series, where it was associated with nanomolar MIC values against M. tuberculosis [3]. This compound can be used as a reference standard alongside analogs bearing shorter (propyl, ethyl) or longer (pentyl, hexyl) phenoxyalkyl chains to map the chain-length dependence of target engagement (MAGL, QcrB, or other targets) and cellular permeability. The compound's unique combination of a 4-phenoxybutyl chain with a 2-fluorophenyl-pyrrolidinone core makes it a valuable comparator in chain-length optimization studies.

Selectivity Profiling: MAGL vs. FAAH vs. PDE4 Counter-Screening

Given the structural features shared with both MAGL inhibitors (benzimidazole-pyrrolidinone core) and PDE4 inhibitors (N-aryl pyrrolidinone), this compound is well-suited for target selectivity profiling panels. In the Altamimi et al. series, certain benzimidazole-pyrrolidinone compounds showed dual MAGL/FAAH activity, while others were MAGL-selective [1]. Screening this compound against MAGL, FAAH, and PDE4 isoforms (PDE4A–D) can clarify its selectivity fingerprint. This compound should be selected over simpler analogs that lack the benzimidazole moiety and are thus unlikely to engage MAGL.

Quote Request

Request a Quote for 1-(2-fluorophenyl)-4-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.